molecular formula C5HCl4NO B1207803 2,3,5,6-Tetrachloro-4-pyridinol CAS No. 2322-38-5

2,3,5,6-Tetrachloro-4-pyridinol

Cat. No. B1207803
CAS RN: 2322-38-5
M. Wt: 232.9 g/mol
InChI Key: RURNAQBVEXFRFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,3,5,6-Tetrachloro-4-pyridinol involves complex chemical reactions that can include nucleophilic displacement, cycloadditions, and multicomponent reactions. For instance, pyridine-based tetramide macrocycles have been synthesized through nucleophilic displacement, demonstrating the role of increased preorganization on selectivity in chemical reactions (Kumar et al., 1997). Additionally, a novel three-component synthesis method for tetrahydrofuro[2,3-c]pyridines from readily accessible materials highlights the innovative approaches to synthesizing complex pyridine derivatives (Fayol & Zhu, 2004).

Molecular Structure Analysis

The study of molecular structures is crucial for understanding the properties and reactivity of chemical compounds. Crystal structure analysis and spectroscopic methods are often employed to elucidate the configurations of pyridine derivatives. For example, the crystal structure of tetra(pyrrolidino)diborane(4) provides insights into the precursor arrangements for diborane derivatives, which are critical for various chemical synthesis processes (Ali, Goldberg, & Srebnik, 2002).

Chemical Reactions and Properties

Chemical reactions involving 2,3,5,6-Tetrachloro-4-pyridinol derivatives can lead to a variety of products with unique properties. For example, the dimerization of tetrahydrofuro[3,2-c]- and [2,3-c]pyridine under acidic conditions demonstrates the reactivity and potential for forming novel compounds (Shiotani et al., 1986). Additionally, electrochemical strategies for synthesizing pyridin-6-ones showcase innovative methods for creating pyridine-based materials with potential applications (Veisi, Maleki, & Jahangard, 2015).

Physical Properties Analysis

The physical properties of 2,3,5,6-Tetrachloro-4-pyridinol and its derivatives, such as solubility, melting point, and density, are essential for their application in various fields. Studies on these compounds often focus on their thermal behavior, crystalline structure, and phase transitions to better understand their stability and functionality under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications of 2,3,5,6-Tetrachloro-4-pyridinol derivatives. Research into the synthesis and reactivity of substituted pyridinols reveals their potential as antioxidants and highlights the role of electron-withdrawing groups in aromatic nucleophilic substitution reactions (Wijtmans et al., 2004).

Scientific Research Applications

  • Pentachloropyridine

    • Scientific Field : Organic Synthesis
    • Application Summary : Pentachloropyridine is used as a building block in the synthesis of chemically relevant organic compounds .
    • Methods of Application : It reacts with various nucleophiles due to its electron-deficient nature, allowing for the synthesis of a wide range of compounds .
    • Results or Outcomes : The outcomes include the successful synthesis of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .
  • Tetrachloro-1,4-benzoquinone

    • Scientific Field : Electrochemistry
    • Application Summary : This compound can form a nanocomposite with multi-walled carbon nanotubes (MWCNTs) on a graphite electrode for nicotinamide adenine dinucleotide (NADH) oxidation. It can also provide pseudocapacitance and can be used as an electrode material for the development of supercapacitors .
    • Methods of Application : The compound is applied to a graphite electrode along with MWCNTs .
    • Results or Outcomes : The outcomes include successful NADH oxidation and the development of supercapacitors .
  • Biodegradation of 3, 5, 6-Trichloro-2-pyridinol (TCP)

    • Scientific Field : Environmental Biotechnology
    • Application Summary : TCP, a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, is degraded by a strain of Micrococcus luteus ML isolated from a stable TCP degrading microbiota .
    • Methods of Application : The strain ML is capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under optimal conditions (temperature: 35 °C; pH: 7.0) .
    • Results or Outcomes : Two possible degradation pathways of TCP were proposed based on LC–MS analysis. Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .
  • 2,3,5,6-Tetrachloro Pyridine (Symtet)

    • Scientific Field : Agrochemicals
    • Application Summary : Symtet is the key Advanced Intermediate to produce Chlorpyrifos (insecticide) and Triclopyr (herbicide) .
    • Methods of Application : Symtet is produced through a niche technology developed through in-house R&D, using Pyridine as a starting material which is produced captively .
    • Results or Outcomes : The outcomes include the successful production of Chlorpyrifos and Triclopyr .
  • Biodegradation of 3, 5, 6-Trichloro-2-pyridinol (TCP)

    • Scientific Field : Environmental Biotechnology
    • Application Summary : TCP, a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, is degraded by a strain of Micrococcus luteus ML isolated from a stable TCP degrading microbiota .
    • Methods of Application : The strain ML is capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under optimal conditions (temperature: 35 °C; pH: 7.0) .
    • Results or Outcomes : Two possible degradation pathways of TCP were proposed based on LC–MS analysis. Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .
  • 2,3,5,6-Tetrachloro Pyridine (Symtet)

    • Scientific Field : Agrochemicals
    • Application Summary : Symtet is the key Advanced Intermediate to produce Chlorpyrifos (insecticide) and Triclopyr (herbicide) .
    • Methods of Application : Symtet is produced through a niche technology developed through in-house R&D, using Pyridine as a starting material which is produced captively .
    • Results or Outcomes : The outcomes include the successful production of Chlorpyrifos and Triclopyr .

Safety And Hazards

2,3,5,6-Tetrachloro-4-pyridinol is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life .

properties

IUPAC Name

2,3,5,6-tetrachloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURNAQBVEXFRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C(C1=O)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5000-22-6 (hydrochloride salt)
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90177795
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrachloro-4-pyridinol

CAS RN

2322-38-5
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2322-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
FN Marshall - Proceedings of the Society for Experimental …, 1972 - journals.sagepub.com
The LD 50 and 95% confidence interval for the sodium salt of 2,3,5, 6-tetrachloropyridinol (TCP) was found to be 155 (130-184) mg/kg at 72 hr following intragastric administration to …
Number of citations: 14 journals.sagepub.com
FN Marshall - Proceedings of the Society for Experimental …, 1972 - journals.sagepub.com
The potency of 2,3,5, 6-tetrachloro-4-pyridinol (TCP) was compared to that of warfarin sodium in which the drugs were administered intragastrically to rats and 1-stage prothrombin times …
Number of citations: 12 journals.sagepub.com
JM Girardot, DO Mack, RA Floyd… - … and biophysical research …, 1976 - Elsevier
The protein carboxylating system derived from vitamin K-deficient rat liver microsomes functions in detergent solution if vitamin K 1 , NADH, dithiothreitol, CO 2 and O 2 are added. The …
Number of citations: 60 www.sciencedirect.com
PA Friedman, AE Griep - Biochemistry, 1980 - ACS Publications
Paul A. Friedman* and Anne E. Griep abstract: The compounds 2, 3, 5, 6-tetrachloro-4-pyridinol (TCP) and the structurally related imidazopyridines (IP) cause hemorrhage and lower …
Number of citations: 23 pubs.acs.org
JM Girardot - Journal of Biological Chemistry, 1982 - ASBMB
The vitamin K-dependent carboxylase extracted from rat liver microsomes by 3-([3-cholamidopropyl] dimethylammoniol)-1-propane sulfonate detergent solution has been partially …
Number of citations: 25 www.jbc.org
R Wallin - Biochemical Journal, 1979 - portlandpress.com
NAD(P)H dehydrogenase (‘DT-diaphorase’, EC 1.6.99.2) and vitamin K epoxidase were removed by affinity chromatography from detergent-solubilized microsomal fractions. Thereby …
Number of citations: 13 portlandpress.com
CP Grossman, JW Suttie - Biochemical pharmacology, 1990 - Elsevier
The compound 2,3,5,6-tetrachloropyridinol (TCP) is a known inhibitor of the rat liver vitamin K-dependent carboxylase. A series of chlorinated phenols was also assayed for their …
Number of citations: 10 www.sciencedirect.com
DH Rich, M Kawai, HL Goodman, J Engelke… - FEBS …, 1983 - Wiley Online Library
Liver microsomes contain a vitamin K and O 2 ‐dependent carboxylase that converts peptide‐bound glutamyl residues to γ‐carboxyglutamyl residues. The peptide Boc‐O‐phospho—…
Number of citations: 8 febs.onlinelibrary.wiley.com
DM Cocchetto, TD Bjornsson - Pathophysiology of Haemostasis and …, 1986 - karger.com
Vitamin-K-dependent procoagulant activity was studied in vitro by characterizing vitamin-K-dependent carboxylation and in vivo by assessing prothrombin complex activity (PCA). The …
Number of citations: 2 karger.com
JW Suttie - Annual review of biochemistry, 1985 - annualreviews.org
Compounds with vitamin K activity are 2-methyl-l, 4-naphthoquiones substiн tuted at th;! 3-position with a polyisoprenoid. The vitamin K-dependent carн boxylase is a microsomal …
Number of citations: 555 www.annualreviews.org

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